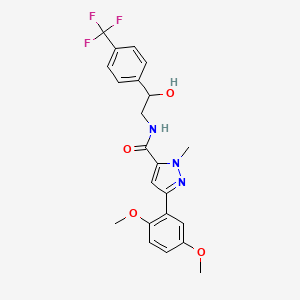
3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22F3N3O4 and its molecular weight is 449.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide represents a novel pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects supported by diverse research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Key findings include:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In particular, it has demonstrated an IC50 value of approximately 0.28 µM against A549 lung cancer cells, indicating potent antiproliferative activity .
-
Mechanisms of Action : The anticancer activity is attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells .
- Inhibition of Key Enzymes : It has been suggested that the compound may inhibit enzymes relevant to cancer progression, such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which are crucial for cell cycle regulation .
Other Pharmacological Activities
In addition to its anticancer effects, the compound exhibits various other biological activities:
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
- Neuroprotective Potential : Given the structural similarities with other neuroactive compounds, this pyrazole derivative may also exhibit neuroprotective effects, particularly through inhibition of phosphodiesterase-9 (PDE9), which is linked to neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy in Lung Cancer : A study demonstrated that the compound significantly inhibited the growth of A549 lung cancer cells through apoptosis induction and cell cycle arrest at the G1 phase.
- Neuroprotective Mechanisms : Research indicated that the compound's inhibition of PDE9 could lead to increased cGMP levels in neuronal tissues, potentially providing a protective effect against neurodegeneration.
Propriétés
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4/c1-28-18(11-17(27-28)16-10-15(31-2)8-9-20(16)32-3)21(30)26-12-19(29)13-4-6-14(7-5-13)22(23,24)25/h4-11,19,29H,12H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCQXCNBNGVYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














